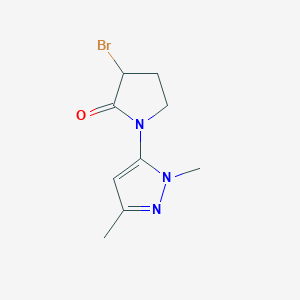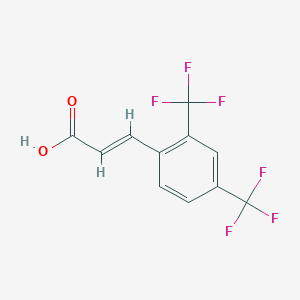
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a quinoline derivative that is used in a variety of scientific research applications. It is a highly versatile compound that has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one has been studied for its potential applications in biochemistry and physiology. It has been used as a precursor in the synthesis of other quinoline derivatives, such as 4-hydroxy-7-methoxy-3-methyl-2(1H)-quinolinone, which has been used as an anti-inflammatory agent. It has also been used as a starting material in the synthesis of other quinoline derivatives, such as 3-acetyl-4-hydroxy-7-methoxy-2(1H)-quinolinone, which has been used as a potential anti-cancer agent. In addition, this compound has been used as a model compound for the study of the structure and reactivity of quinoline derivatives.
Wirkmechanismus
The mechanism of action of 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, such as cytochrome P450 and cyclooxygenase-2. In addition, it is thought to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in animal models. Furthermore, it has been shown to have anti-microbial activity against several bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one for laboratory experiments is that it is a highly versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to using this compound for laboratory experiments. For example, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable and can easily decompose under certain conditions.
Zukünftige Richtungen
The future directions for 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one are numerous. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, further research could be done to investigate its potential as an anti-inflammatory and anti-microbial agent. Furthermore, research could be done to explore its potential as a drug delivery system for other drugs. Finally, research could be done to further investigate its mechanism of action and to develop new synthetic methods for its synthesis.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNUARONUEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716410 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63768-46-7 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)
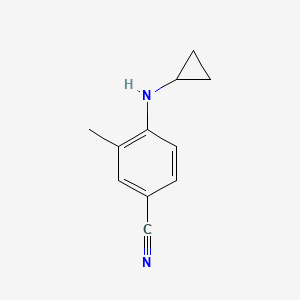

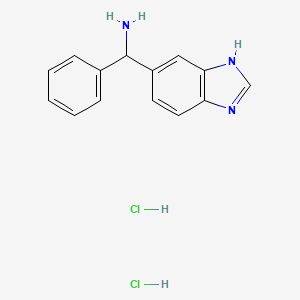

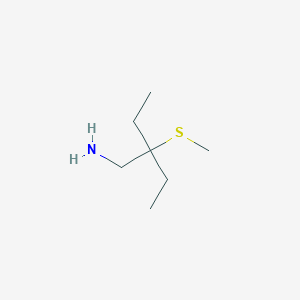
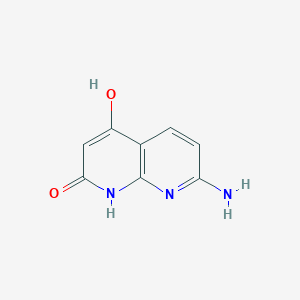
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
